alpha-(3,6-Dimethoxy-2-(3-(1-piperidinyl)propoxy)phenyl)-4-hydroxybenzenepropanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-(3,6-Dimethoxy-2-(3-(1-piperidinyl)propoxy)phenyl)-4-hydroxybenzenepropanol is a complex organic compound characterized by its unique structure, which includes methoxy groups, a piperidinyl group, and a hydroxybenzenepropanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(3,6-Dimethoxy-2-(3-(1-piperidinyl)propoxy)phenyl)-4-hydroxybenzenepropanol typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the core structure: This involves the reaction of 3,6-dimethoxyphenol with a suitable propoxy derivative under basic conditions to introduce the propoxy group.
Introduction of the piperidinyl group: This step involves the reaction of the intermediate with 1-piperidinepropyl chloride in the presence of a base to form the piperidinyl derivative.
Final assembly: The final step involves the coupling of the piperidinyl intermediate with 4-hydroxybenzenepropanol under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Alpha-(3,6-Dimethoxy-2-(3-(1-piperidinyl)propoxy)phenyl)-4-hydroxybenzenepropanol undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to replace the methoxy groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.
Scientific Research Applications
Alpha-(3,6-Dimethoxy-2-(3-(1-piperidinyl)propoxy)phenyl)-4-hydroxybenzenepropanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of alpha-(3,6-Dimethoxy-2-(3-(1-piperidinyl)propoxy)phenyl)-4-hydroxybenzenepropanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
3,6-Dimethoxy-2-(2-(1-piperidinyl)ethoxy)phenyl-3-hydroxypropylphenol: Similar structure but with an ethoxy group instead of a propoxy group.
4-Hydroxy-3,6-dimethoxyphenyl-2-(1-piperidinyl)propane: Similar structure but lacks the benzenepropanol moiety.
Uniqueness
Alpha-(3,6-Dimethoxy-2-(3-(1-piperidinyl)propoxy)phenyl)-4-hydroxybenzenepropanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
88770-63-2 |
---|---|
Molecular Formula |
C25H35NO5 |
Molecular Weight |
429.5 g/mol |
IUPAC Name |
4-[3-[3,6-dimethoxy-2-(3-piperidin-1-ylpropoxy)phenyl]-3-hydroxypropyl]phenol |
InChI |
InChI=1S/C25H35NO5/c1-29-22-13-14-23(30-2)25(31-18-6-17-26-15-4-3-5-16-26)24(22)21(28)12-9-19-7-10-20(27)11-8-19/h7-8,10-11,13-14,21,27-28H,3-6,9,12,15-18H2,1-2H3 |
InChI Key |
WDLBLSMMEIFWNN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)OC)OCCCN2CCCCC2)C(CCC3=CC=C(C=C3)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.